molecular formula C12H8BrN3O B8316993 3-(1-Benzofuran-2-yl)-5-bromopyrazin-2-amine

3-(1-Benzofuran-2-yl)-5-bromopyrazin-2-amine

Cat. No.: B8316993
M. Wt: 290.11 g/mol
InChI Key: FWQPUECKIFWEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Benzofuran-2-yl)-5-bromopyrazin-2-amine is a useful research compound. Its molecular formula is C12H8BrN3O and its molecular weight is 290.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8BrN3O

Molecular Weight

290.11 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-5-bromopyrazin-2-amine

InChI

InChI=1S/C12H8BrN3O/c13-10-6-15-12(14)11(16-10)9-5-7-3-1-2-4-8(7)17-9/h1-6H,(H2,14,15)

InChI Key

FWQPUECKIFWEIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=CN=C3N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3,5-dibromopyrazin-2-amine (200 mg, 0.7908 mmol), benzofuran-2-ylboronic acid (140.9 mg, 0.8699 mmol), NaHCO3 (199.3 mg, 2.372 mmol) and palladium; triphenylphosphane (91.38 mg, 0.07908 mmol) in dimethoxyethane (2.000 mL) and water (1.000 mL) was heated at 120° C. in the microwave for 10 minutes. The reaction was diluted with EtOAc/Water and the layers separated. The aqueous layer was extracted further with EtOAc (2×), dried (MgSO4) and concentrated in vacuo. The mixture was purified on silica gel by flash column chromatography (0-20% EtOAc/Petrol) to afford the product as a bright yellow solid (191 mg, 83% Yield). MS (ES+) 291.89
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
140.9 mg
Type
reactant
Reaction Step Two
Quantity
199.3 mg
Type
reactant
Reaction Step Three
Quantity
91.38 mg
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
EtOAc Water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
83%

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